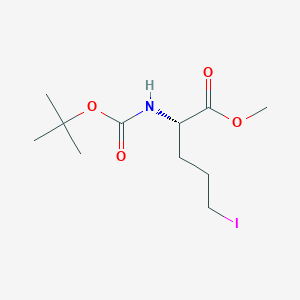

Methyl (S)-2-(Boc-amino)-5-iodopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

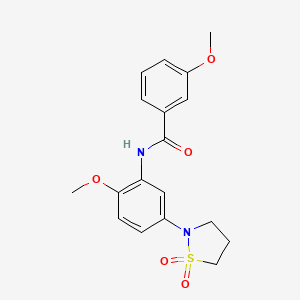

“Methyl (S)-2-(Boc-amino)-5-iodopentanoate” is a compound that contains a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis . It is particularly useful for protecting amines during chemical reactions .

Synthesis Analysis

The synthesis of N-protected amino esters like “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of functionally and structurally diverse amino ester molecules by individually cross-coupling aryl halo esters and different secondary amines .Molecular Structure Analysis

The molecular structure of “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” includes a Boc-protected amino group, a methyl group, and an iodopentanoate group. The Boc group is attached to the nitrogen atom of the amino group, protecting it during reactions .Chemical Reactions Analysis

The Boc group in “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” would depend on its molecular structure. As a Boc-protected amino ester, it would likely have properties similar to other compounds in this class .Applications De Recherche Scientifique

-

Chemo-selective Syntheses

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of N-protected amino esters via a chemo-selective Buchwald Hartwig cross-coupling reaction .

- Method : The process involves the use of a PEPPSI-IPr Pd-catalyst and the cross-coupling of aryl halo esters and secondary amines .

- Results : The reaction yields functionally and structurally diverse amino ester molecules .

-

Dual Protection of Amino Functions

- Field : Organic Chemistry

- Application : The compound is used in the dual protection of amines and amides .

- Method : The process involves the use of Boc-groups for the protection of amines and amides .

- Results : The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups .

-

Conversion into Chiral α-Amino Aldehydes

- Field : Organic Chemistry

- Application : N-Protected amino acids can be easily converted into chiral α-amino aldehydes .

- Method : The process involves activation with CDI followed by reduction with DIBAL-H .

- Results : This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids .

Safety And Hazards

The Boc group is sensitive to acids, so selective deprotection in the presence of other acid-sensitive groups is possible . The use of acids or Lewis acidic reagents leads to the generation of the t-Butyl cation as an intermediate, which can fragment to isobutylene or react with halides/sulfonates to generate potential genotoxic impurities .

Orientations Futures

The synthesis of N-protected amino esters like “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” has significant potential for the creation of functionally and structurally diverse amino ester molecules . Future research could explore the use of different catalysts, substrates, and reaction conditions to optimize the synthesis process and expand the range of possible products .

Propriétés

IUPAC Name |

methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRGEQFGUBOMIT-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCI)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (S)-2-(Boc-amino)-5-iodopentanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)